molecular formula C21H23N3O5S2 B2746271 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-61-6

3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2746271
CAS No.: 865592-61-6
M. Wt: 461.55
InChI Key: LVNZXNQTDYHNMP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a benzo[d]thiazole ring, which is further functionalized with a piperidin-1-ylsulfonyl group. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation.

Result of Action

The inhibition of the COX enzymes by this compound results in a reduction in the production of prostaglandins . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidin-1-ylsulfonyl Group: The benzo[d]thiazole intermediate is then reacted with piperidine and a sulfonyl chloride to introduce the piperidin-1-ylsulfonyl group.

    Coupling with Benzamide: The final step involves coupling the substituted benzo[d]thiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and the efficiency of purification processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: Its unique structure allows it to be used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It could be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the benzo[d]thiazole and piperidin-1-ylsulfonyl groups, resulting in different biological activity.

    Benzo[d]thiazol-2-ylbenzamide: Lacks the methoxy groups and piperidin-1-ylsulfonyl group, which may affect its binding properties and biological activity.

    Piperidin-1-ylsulfonylbenzo[d]thiazole: Lacks the benzamide core, potentially altering its pharmacokinetic properties.

Uniqueness

The combination of the methoxy-substituted benzamide core with the benzo[d]thiazole and piperidin-1-ylsulfonyl groups makes 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide unique. This structural complexity may confer specific binding properties and biological activities not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3,5-dimethoxy-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-15-10-14(11-16(12-15)29-2)20(25)23-21-22-18-7-6-17(13-19(18)30-21)31(26,27)24-8-4-3-5-9-24/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZXNQTDYHNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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